molecular formula C21H23NO3S B2902748 methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate CAS No. 1795430-81-7

methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate

Cat. No.: B2902748
CAS No.: 1795430-81-7
M. Wt: 369.48
InChI Key: BDLYSHPPNVHCCX-UHFFFAOYSA-N
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Description

methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate is a complex organic compound that belongs to the class of thiazepane derivatives. This compound features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms. The presence of the o-tolyl group and the benzoate ester adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazepane ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The o-tolyl group is introduced via electrophilic aromatic substitution reactions, while the benzoate ester is formed through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Organometallic catalysts, such as palladium or nickel complexes, are often employed in coupling reactions to form the desired product efficiently. The reaction conditions are optimized to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitutions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted aromatic compounds.

Scientific Research Applications

methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate involves its interaction with specific molecular targets. The thiazepane ring can interact with enzymes and receptors, modulating their activity. The o-tolyl group and benzoate ester contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(7-(p-tolyl)-1,4-thiazepane-4-carbonyl)benzoate
  • Methyl 4-(7-(m-tolyl)-1,4-thiazepane-4-carbonyl)benzoate
  • Methyl 4-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)phenylacetate

Uniqueness

methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate is unique due to the specific positioning of the o-tolyl group, which influences its reactivity and interaction with biological targets. The presence of the thiazepane ring also imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-15-5-3-4-6-18(15)19-11-12-22(13-14-26-19)20(23)16-7-9-17(10-8-16)21(24)25-2/h3-10,19H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLYSHPPNVHCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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